molecular formula C11H11N5O3 B4322885 3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID

3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID

Cat. No.: B4322885
M. Wt: 261.24 g/mol
InChI Key: OZODLEQVJJPZPX-UHFFFAOYSA-N
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Description

3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID is a complex organic compound characterized by the presence of a tetrazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 3-(1H-tetrazol-1-yl)propanoic acid, which is then coupled with 3-aminobenzoic acid under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the benzoic acid ring.

Scientific Research Applications

3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors in a manner similar to natural substrates. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID is unique due to the combination of the tetrazole ring and the benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

IUPAC Name

3-[3-(tetrazol-1-yl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c17-10(4-5-16-7-12-14-15-16)13-9-3-1-2-8(6-9)11(18)19/h1-3,6-7H,4-5H2,(H,13,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZODLEQVJJPZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C=NN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID
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3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID
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3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID
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3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID
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3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID

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